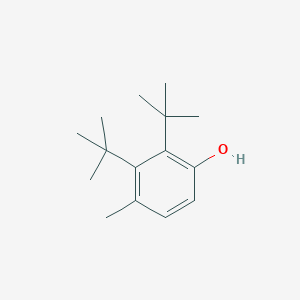
Phenol, bis(1,1-dimethylethyl)-4-methyl-
Cat. No. B1228526
M. Wt: 220.35 g/mol
InChI Key: QWQNFXDYOCUEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08211956B2
Procedure details


77.4 g 3-(amino)propyltrimethoxysilane, 43.7 g triethylamine and 25 mg di-tert-butyl-p-cresol were dissolved in 500 ml dichloromethane under argon. 45.1 g methacryloyl chloride was slowly added dropwise within 1 h at −5° C., after which stirring was continued for a further 1 h at 0° C. The precipitated hydrochloride was filtered off and washed again with dichloromethane. The volatile components were removed at 40° C. under reduced pressure on the rotary evaporator. A yellow liquid with separated solid (hydrochloride) remained. The precipitation of the hydrochloride was completed by adding 150 ml diethyl ether, the precipitate was filtered off and the filtrate concentrated to small volume by introducing dry air at 40° C. on the rotary evaporator. The brownish liquid was freed from the remaining volatile components at 4 Pa (4×10−2 mbar) and the crude product (104.2 g) was distilled at a pressure of 0.06 Pa (6×10−4 mbar). The product had a boiling point of 123-125° C. 76.4 g product was obtained as a yellowish clear liquid.





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>ClCCl.C(C1C(C)=CC=C(O)C=1C(C)(C)C)(C)(C)C>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][C:19](=[O:23])[C:20]([CH3:22])=[CH2:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
43.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1C)O)C(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
45.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after which stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated hydrochloride was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed again with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatile components were removed at 40° C. under reduced pressure on the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow liquid with separated solid (hydrochloride)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitation of the hydrochloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 150 ml diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated to small volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by introducing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry air at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on the rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product (104.2 g) was distilled at a pressure of 0.06 Pa (6×10−4 mbar)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CO[Si](CCCNC(C(=C)C)=O)(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
